molecular formula C9H9BrO B1278586 2-(2-Bromoethyl)benzaldehyde CAS No. 22901-09-3

2-(2-Bromoethyl)benzaldehyde

Cat. No. B1278586
CAS RN: 22901-09-3
M. Wt: 213.07 g/mol
InChI Key: PHDOYZATHWYOJK-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)benzaldehyde (2-BEB) is an organic compound belonging to the class of aldehydes and is composed of a benzene ring with a bromoethyl group attached to the second carbon atom. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Additionally, 2-BEB has been investigated for its potential applications in the medical field as it is an important target for drug discovery and development.

Scientific Research Applications

Synthesis of β-Peptidomimetics

2-(2-Bromoethyl)benzaldehyde: is utilized in the synthesis of β-peptidomimetics . These molecules mimic the structure and function of natural peptides and are crucial in the development of new therapeutic agents. They have potential applications in treating a wide range of diseases by interacting with biological targets in a similar manner to natural peptides.

Antimicrobial Agents

The compound serves as a key intermediate in the creation of antimicrobial agents . Its structural properties allow for the incorporation into molecules that can inhibit the growth of or kill microorganisms, which is vital in the fight against infectious diseases.

Organic Synthesis

As a versatile building block in organic synthesis, 2-(2-Bromoethyl)benzaldehyde is used to construct complex molecular architectures . Its reactivity enables the formation of various functional groups, making it a valuable compound in synthetic chemistry.

Material Science

In material science, this compound can be employed to modify the properties of polymers and other materials . By incorporating it into the molecular structure, researchers can alter the physical, chemical, and mechanical properties of materials for specific applications.

Analytical Chemistry

2-(2-Bromoethyl)benzaldehyde: is used in analytical chemistry as a derivatization agent . It

Future Directions

: Ambeed, Inc. - 2-(2-Bromoethyl)benzaldehyde : 2-(2-bromoethyl)benzaldehyde AldrichCPR | Sigma-Aldrich : 2-(2-Bromoethyl)benzaldehyde - Biosynth

properties

IUPAC Name

2-(2-bromoethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDOYZATHWYOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443076
Record name 2-(2-bromoethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)benzaldehyde

CAS RN

22901-09-3
Record name 2-(2-bromoethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethyl)benzaldehyde
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Synthesis routes and methods

Procedure details

Bromine (29.6 g, 185.2 mmols) in dichloromethane (20 ml) was added to isochroman (25 g. 186.0 mmol) in dichloromethane (150 ml) over one hour in the presence of a strong light source at such a rate that the reaction temperature was about 35° C. The mixture was left for a further hour in the presence of the light source, keeping the temperature of the mixture below 40° C. The mixture was concentrated under reduced pressure to give a heavy yellow oil. This was then left on an oil bath at 80° C. under nitrogen for one and a half hours. The crude product was dissolved in dichloromethane (150 ml). Washed with water (100 ml). Saturated sodium bicarbonate (30 ml) was made up to 100 ml with water and this was used to wash the organic layer. This layer was again washed with water and then dried (Mg2SO4). Excess solvent was removed under reduced pressure to give a heavy yellow oil of 2(2' -bromoethyl)benzaldehyde 34.07 g (88 9%).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Bromoethyl)benzaldehyde
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Reactant of Route 6
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Q & A

Q1: What is the role of 2-(2-Bromoethyl)benzaldehyde in the synthesis of chiral catalysts and how does this relate to its interaction with its target molecule?

A1: 2-(2-Bromoethyl)benzaldehyde serves as a crucial building block in the synthesis of chiral dihydroisoquinolinium salts, which act as asymmetric catalysts for epoxidation reactions []. Its interaction with enantiomerically pure 4-substituted 5-amino-1,3dioxanes leads to the formation of the dihydroisoquinolinium ring system via a condensation reaction. The chirality of the 5-amino-1,3dioxane molecule is transferred to the resulting dihydroisoquinolinium salt, enabling its function as a chiral catalyst. The specific interaction likely involves the aldehyde group of 2-(2-Bromoethyl)benzaldehyde reacting with the amino group of the 5-amino-1,3dioxane, ultimately forming an imine with the loss of water.

Q2: How effective are these catalysts in asymmetric epoxidation reactions?

A2: The chiral dihydroisoquinolinium salts derived from 2-(2-Bromoethyl)benzaldehyde have shown promising catalytic activity in asymmetric epoxidation reactions, achieving enantiomeric excesses (ee) of up to 71% []. This indicates that these catalysts can effectively differentiate between the two enantiomeric faces of an alkene substrate during the epoxidation process, leading to the preferential formation of one enantiomer over the other.

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